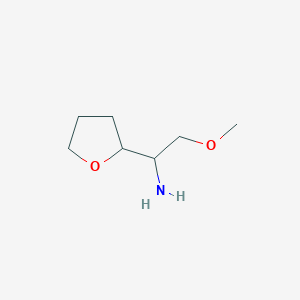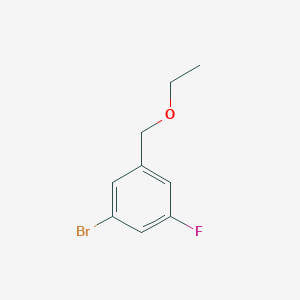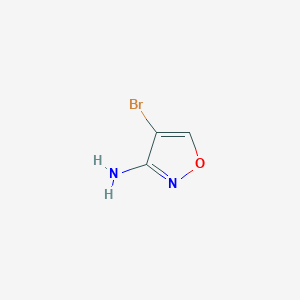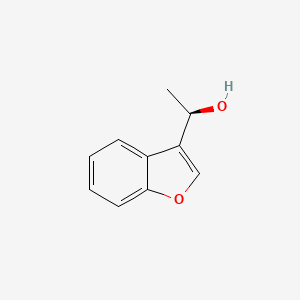
(1R)-1-(1-benzofuran-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(1-benzofuran-3-yl)ethan-1-ol, also known as 1-benzofuran-3-yl-ethanol (BFE), is a naturally occurring compound found in a variety of plants, fruits, and vegetables. It is a member of the benzofuran family of compounds, which are characterized by their aromatic, sweet, and earthy aroma. BFE has been studied extensively in recent years due to its potential applications in the pharmaceutical, cosmetic, and food industries. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been utilized in various chemical syntheses and characterization studies, demonstrating its versatility as a precursor in organic chemistry. For example, it was used in the synthesis of methacrylate polymers bearing chalcone side groups, showcasing its role in developing materials with specific thermal and dielectric properties (Çelik & Coskun, 2018). Additionally, kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective acylation highlights its significance in achieving high enantiopurity for chiral synthesis (Paizs et al., 2003).
Enantioselective Inhibition Studies
Research has also explored the enantioselectivity of derivatives of 1-(benzofuran-2-yl)ethanol in inhibiting specific enzymes, revealing its potential in medicinal chemistry and drug discovery. For instance, some derivatives have been studied for their inhibition of P450 AROM, an enzyme relevant in steroid metabolism (Khodarahmi et al., 1998).
Biocatalysis and Green Chemistry
The compound has also been a subject in green chemistry, particularly in biocatalysis for producing enantiopure alcohols, demonstrating an eco-friendly approach to synthesizing optically active substances. One study achieved high stereoselectivity in producing (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei, indicating its potential for sustainable production of chiral alcohols (Şahin, 2019).
Novel Compounds and Their Biological Activities
Novel lignan, benzofuran, and sesquiterpene derivatives have been isolated from natural sources, including derivatives of 1-(benzofuran-3-yl)ethanol, showing a wide range of biological activities. These findings are critical for drug discovery, offering new molecules for pharmacological studies (Dobner et al., 2003).
Antimicrobial Studies
Some derivatives have been evaluated for antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents. A study highlighted the synthesis of new benzofuryl β-amino alcohols, demonstrating significant antibacterial and antifungal activities, further emphasizing the compound's relevance in medicinal chemistry and antimicrobial drug development (Tafelska-Kaczmarek et al., 2020).
Propiedades
IUPAC Name |
(1R)-1-(1-benzofuran-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNKLINDNOOQJ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=COC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297175 |
Source


|
| Record name | (αR)-α-Methyl-3-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(1-benzofuran-3-yl)ethan-1-ol | |
CAS RN |
1059698-12-2 |
Source


|
| Record name | (αR)-α-Methyl-3-benzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1059698-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-3-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)

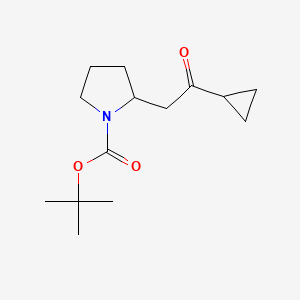

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)

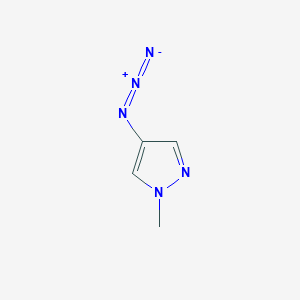
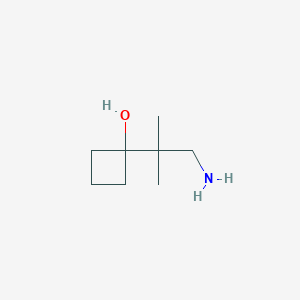
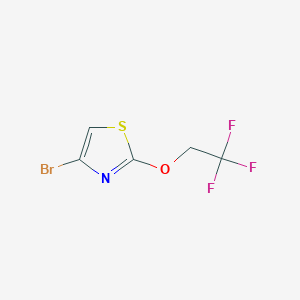
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
